molecular formula C12H24O4 B14415423 2,3-Dibutoxy-1,4-dioxane CAS No. 79866-92-5

2,3-Dibutoxy-1,4-dioxane

Cat. No.: B14415423
CAS No.: 79866-92-5
M. Wt: 232.32 g/mol
InChI Key: UYPCMUPTDVQWQA-UHFFFAOYSA-N
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Description

2,3-Dibutoxy-1,4-dioxane is a 1,4-dioxane derivative where two butoxy (-OCH₂CH₂CH₂CH₃) groups are attached to the 2- and 3-positions of the 1,4-dioxane ring. This compound belongs to a class of substituted dioxanes, which are characterized by their six-membered ring containing two oxygen atoms at the 1- and 4-positions.

Properties

CAS No.

79866-92-5

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2,3-dibutoxy-1,4-dioxane

InChI

InChI=1S/C12H24O4/c1-3-5-7-13-11-12(14-8-6-4-2)16-10-9-15-11/h11-12H,3-10H2,1-2H3

InChI Key

UYPCMUPTDVQWQA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1C(OCCO1)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibutoxy-1,4-dioxane can be synthesized through the Williamson ether synthesis. This method involves the reaction of 2,3-dihydroxy-1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2,3-dibutoxy-1,4-dioxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibutoxy-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibutoxy-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibutoxy-1,4-dioxane involves its interaction with molecular targets through its butoxy groups. These groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and electrophilic substitution reactions .

Comparison with Similar Compounds

1,4-Dioxane

  • Structure : Unsubstituted 1,4-dioxane ring.
  • Properties : Highly polar, water-miscible, and volatile.
  • Toxicity: Classified as a probable human carcinogen (EPA) due to metabolic conversion to reactive intermediates .
  • Applications : Historically used as a solvent, but its use is restricted due to toxicity .
  • Key Difference : The absence of substituents in 1,4-dioxane results in higher volatility and toxicity compared to alkoxy-substituted derivatives.

2,3-Dimethoxy-1,4-dioxane

  • Structure : Methoxy (-OCH₃) groups at the 2- and 3-positions.
  • Properties : Lower lipophilicity than butoxy derivatives due to smaller substituents.
  • Reactivity : Used as a precursor in Diels-Alder reactions; methoxy groups enhance electron density, facilitating cycloaddition .
  • Applications : Intermediate in synthesizing cyclohexene derivatives for polymer precursors (e.g., PEDOT) .
  • Key Difference : Methoxy groups impart higher reactivity but lower steric hindrance compared to bulkier butoxy groups.

trans-2,3-Di-tert-butoxy-1,4-dioxane

  • Structure : tert-Butoxy (-OC(CH₃)₃) groups in a trans configuration.
  • Properties : High steric hindrance due to bulky tert-butyl groups, reducing reactivity in some reactions .
  • Synthesis : Prepared via etherification under controlled conditions to maintain stereochemistry .
  • Key Difference : tert-Butoxy groups significantly increase steric bulk, limiting applications in sterically sensitive reactions compared to linear butoxy derivatives.

2,3-Dihydroxy-1,4-dioxane Derivatives

  • Structure : Hydroxyl (-OH) groups at the 2- and 3-positions.
  • Properties : Polar, water-soluble, and capable of forming hydrogen bonds.
  • Applications : Used in liquid crystalline materials (e.g., optical components) after esterification with acrylate groups .
  • Key Difference : Hydroxyl groups enable functionalization but reduce stability under acidic or basic conditions compared to ether-protected derivatives like 2,3-Dibutoxy-1,4-dioxane.

Physicochemical Properties and Reactivity

Lipophilicity and Solubility

  • Butoxy vs. Methoxy: The longer alkyl chains in butoxy groups increase lipophilicity, making 2,3-Dibutoxy-1,4-dioxane less water-soluble than methoxy analogs. This property enhances compatibility with non-polar solvents and organic matrices .
  • Steric Effects : tert-Butoxy substituents (trans-2,3-Di-tert-butoxy-1,4-dioxane) reduce ring flexibility and reactivity in cycloaddition reactions, whereas linear butoxy groups offer a balance between steric bulk and reactivity .

Thermal and Chemical Stability

  • Ether Linkages : Alkoxy-substituted dioxanes (e.g., 2,3-Dibutoxy) are more stable toward hydrolysis than hydroxylated derivatives, which degrade under acidic/basic conditions .
  • Volatility : Substituted dioxanes (e.g., butoxy, tert-butoxy) exhibit lower volatility than 1,4-dioxane, reducing inhalation hazards .

Toxicity and Environmental Impact

  • 1,4-Dioxane: Known for hepatotoxicity and carcinogenicity due to metabolic activation .
  • Substituted Derivatives: Alkoxy groups like butoxy may reduce toxicity by altering metabolic pathways.

Data Table: Comparative Analysis of 1,4-Dioxane Derivatives

Compound Substituents Molecular Weight Key Properties Applications Toxicity Profile
1,4-Dioxane None 88.11 g/mol Polar, volatile, water-miscible Solvent (restricted) Carcinogenic
2,3-Dimethoxy-1,4-dioxane -OCH₃ at C2, C3 148.16 g/mol Reactive, moderate steric hindrance Polymer precursors Limited data
2,3-Dibutoxy-1,4-dioxane -OCH₂CH₂CH₂CH₃ at C2, C3 260.36 g/mol Lipophilic, low volatility Organic synthesis, potential polymers Likely lower than 1,4-dioxane*
trans-2,3-Di-tert-butoxy-1,4-dioxane -OC(CH₃)₃ at C2, C3 260.36 g/mol High steric hindrance, stable Specialty synthesis Unknown

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